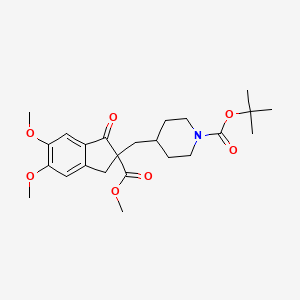

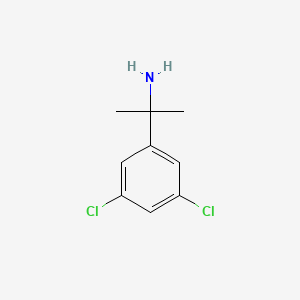

2-(3,5-Dichlorophenyl)propan-2-amine

Descripción general

Descripción

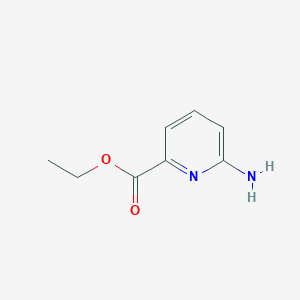

2-(3,5-Dichlorophenyl)propan-2-amine, also known as 2,3,5-trichloroaniline or 2,3,5-TCA, is an amine compound composed of three chlorine atoms and a phenyl group. It is a colorless, volatile liquid with a low boiling point and a pungent odor. 2,3,5-TCA has a wide range of applications, including use in the synthesis of pharmaceuticals, pesticides, and dyes, as well as in the manufacture of photographic and medical imaging materials. It is also used as a corrosion inhibitor and as a stabilizer in the manufacture of plastics.

Aplicaciones Científicas De Investigación

Quantum Chemical and Molecular Dynamics Simulations

Research on thiazole and thiadiazole derivatives, related to 2-(3,5-Dichlorophenyl)propan-2-amine, involves quantum chemical and molecular dynamics simulation studies to predict corrosion inhibition performances. These studies use density functional theory (DFT) calculations and molecular dynamics simulations to investigate the interactions between metal surfaces and molecules, providing insights into corrosion inhibition mechanisms for materials like iron (Kaya et al., 2016).

Heterocyclic Aminomethylidene Derivatives Synthesis

Another application involves the synthesis of new hetarylaminomethylidene derivatives of furan-2(3H)-ones, showcasing a method to create a class of compounds through a process that includes the use of chlorophenyl components. This synthesis explores the equilibrium of E- and Z-isomers and highlights the method's advantages such as short reaction times, high yield, and easy product purification (Tikhomolova et al., 2023).

Environmental Sample Analysis

An innovative approach to environmental sample analysis features the synthesis of a novel amino-functionalized polymer for headspace solid-phase microextraction of phenol and chlorophenols. Utilizing 3-(trimethoxysilyl) propyl amine as a precursor, this research emphasizes the development of methods for efficient detection and extraction of environmentally significant compounds from aqueous samples (Bagheri et al., 2008).

Molecular Structure and Hirshfeld Surface Analysis

The synthesis, characterization, and structural analysis of alkyl-substituted thiazole-2-amine derivatives provide insights into molecular design and interactions. Research in this area includes X-ray diffraction studies, Hirshfeld surface analysis, and exploration of hydrogen bonding and π-π stacking interactions, contributing to the understanding of molecular stability and reactivity (Nadaf et al., 2019).

Conformational Analyses of Derivatives

Studies on the conformational analyses of 2-amino-N-[2-(dimethylphenoxy)ethyl]propan-1-ol derivatives, which are structurally related to 2-(3,5-Dichlorophenyl)propan-2-amine, reveal detailed insights into the structural behavior of these compounds in different environments. X-ray diffraction analysis and Hirshfeld surface-derived fingerprint plots enrich the structural studies, enhancing the understanding of molecular conformations (Nitek et al., 2020).

Propiedades

IUPAC Name |

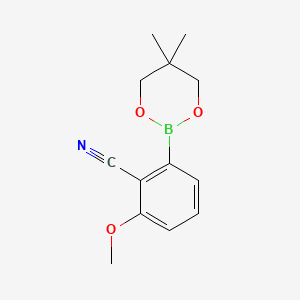

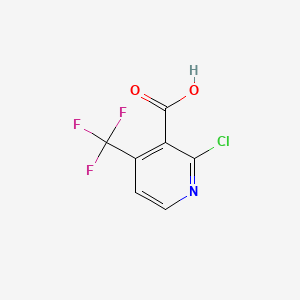

2-(3,5-dichlorophenyl)propan-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11Cl2N/c1-9(2,12)6-3-7(10)5-8(11)4-6/h3-5H,12H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AZEJGVWRTXUSHS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C1=CC(=CC(=C1)Cl)Cl)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11Cl2N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70458332 | |

| Record name | 2-(3,5-dichlorophenyl)propan-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70458332 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

204.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(3,5-Dichlorophenyl)propan-2-amine | |

CAS RN |

129960-45-8 | |

| Record name | 2-(3,5-dichlorophenyl)propan-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70458332 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-(3,5-Dichlorophenyl)propan-2-amine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.